molecular formula C10H15BO4 B1426497 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid CAS No. 1000414-17-4

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Cat. No.: B1426497
CAS No.: 1000414-17-4
M. Wt: 210.04 g/mol
InChI Key: KAAMSKWLTRGLFW-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxymethoxy and dimethyl groups. The molecular formula of this compound is C10H15BO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid typically involves the reaction of 2,6-dimethylphenol with methoxymethyl chloride to introduce the methoxymethoxy group. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug development and as a building block for therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid primarily involves its role as a boronic acid derivative. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins that contain hydroxyl groups, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which enhance its reactivity and stability compared to other boronic acids. This makes it particularly valuable in complex organic syntheses and industrial applications .

Properties

IUPAC Name

[4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-9(15-6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMSKWLTRGLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OCOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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